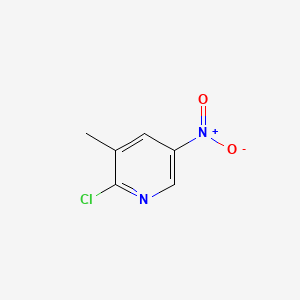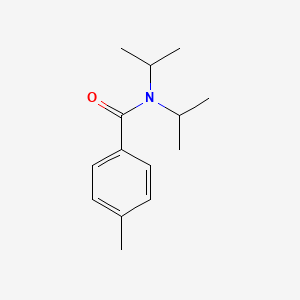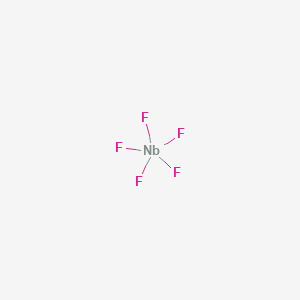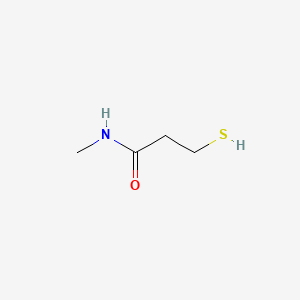
2-氯-3-甲基-5-硝基吡啶
概述
描述
2-Chloro-3-methyl-5-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is also known by the synonym 2-Chloro-5-nitro-3-picoline .
Synthesis Analysis
The synthesis of 2-Chloro-3-methyl-5-nitropyridine involves several steps. The method disclosed in a patent includes synthesizing 2-amino-5-nitropyridine, synthesizing 2-hydroxy-5-nitropyridine, and finally synthesizing 2-chloro-5-nitropyridine . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion .Molecular Structure Analysis
The empirical formula of 2-Chloro-3-methyl-5-nitropyridine is C6H5ClN2O2, and its molecular weight is 172.57 . The SMILES string representation is Cc1cc(cnc1Cl)N+=O .Chemical Reactions Analysis
The reaction mechanism of 2-Chloro-3-methyl-5-nitropyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
2-Chloro-3-methyl-5-nitropyridine is a solid with a melting point of 45-50 °C . It has a density of 1.4±0.1 g/cm3, a boiling point of 284.7±35.0 °C at 760 mmHg, and a flash point of 126.0±25.9 °C .科学研究应用
分子结构和光谱分析
已经广泛研究了与2-氯-3-甲基-5-硝基吡啶相关的化合物的分子结构和性质。例如,Velraj等人(2015年)研究了2-氯-4-硝基吡啶和2-氯-4-甲基-5-硝基吡啶的分子结构、振动波数和电子性质。他们的研究利用了密度泛函理论(DFT),揭示了这些化合物的稳定性、电荷共轭和反应性的见解(Velraj, Soundharam, & Sridevi, 2015)。
合成和光学性质
对2-氯-3-甲基-5-硝基吡啶衍生物的合成和光学性质的研究也很重要。Jukić等人(2010年)合成了一种来自2-氯-3-甲基-5-硝基吡啶衍生物的化合物,并使用X射线分析分析了其结构。他们还使用紫外-可见吸收和荧光光谱研究了其光学性质(Jukić,Cetina,Halambek和Ugarković,2010年)。
在抗癌药物合成中的应用
在药理学领域,2-氯-3-甲基-5-硝基吡啶衍生物被用作合成小分子抗癌药物的中间体。Zhang等人(2019年)开发了一种利用2-氯-5-硝基吡啶的重要中间体的高产率合成方法,展示了它在药物合成中的相关性(Zhang, Lai, Feng, & Xu, 2019)。
在构象稳定性和振动研究中的作用
与2-氯-3-甲基-5-硝基吡啶密切相关的硝基吡啶衍生物的构象稳定性和振动性质也是研究的课题。Balachandran等人(2012年)分析了2-羟基-4-甲基-3-硝基吡啶和2-羟基-4-甲基-5-硝基吡啶的构象稳定性和振动性质。这项研究有助于理解类似化合物中的分子稳定性和键强度(Balachandran,Lakshmi和Janaki,2012年)。
在动力学研究和亲核取代中的应用
对涉及2-氯-3-甲基-5-硝基吡啶衍生物的动力学和反应的研究也很重要。Hamed(1997年)研究了2-氯-3-硝基吡啶及其衍生物与不同亲核试剂的反应动力学,为它们的反应性和取代机制提供了宝贵的见解(Hamed, 1997)。
安全和危害
作用机制
Target of Action
2-Chloro-3-methyl-5-nitropyridine is primarily used as a biochemical reagent in life science research It is known to have an impact on the respiratory system .
Mode of Action
It is known to participate in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic synthesis to form carbon-carbon bonds .
Biochemical Pathways
It is known to be involved in the synthesis of various organic compounds, indicating its role in various biochemical pathways .
Pharmacokinetics
It is known that the compound is used in laboratory settings for the synthesis of substances .
Result of Action
Given its use in the synthesis of various organic compounds, it can be inferred that it plays a crucial role in the formation of new compounds with potential biological activity .
Action Environment
The action, efficacy, and stability of 2-Chloro-3-methyl-5-nitropyridine can be influenced by various environmental factors. For instance, it is recommended to be stored at a temperature of 2-8°C . This suggests that temperature can significantly impact its stability. Furthermore, its use in laboratory settings indicates that it is typically handled under controlled conditions to ensure its efficacy and stability .
属性
IUPAC Name |
2-chloro-3-methyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIOIGXJUZTWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176827 | |
| Record name | 2-Chloro-3-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22280-56-4 | |
| Record name | 2-Chloro-3-methyl-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22280-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-methyl-5-nitropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022280564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22280-56-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-3-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-methyl-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-3-METHYL-5-NITROPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45ZN7UCB3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Chloro-3-methyl-5-nitropyridine in the synthesis of polyimides?
A1: 2-Chloro-3-methyl-5-nitropyridine serves as a crucial starting material for synthesizing specific diamine monomers used in polyimide production [, ]. In the research, it reacts with bisphenol A to create 2,2’-bis [4-(5-amino-3-methyl-2-pyridoxy) phenyl] propane. This diamine monomer is then reacted with various aromatic dianhydride monomers to produce a series of polyimides.
Q2: How does the incorporation of a pyridine ring, derived from 2-Chloro-3-methyl-5-nitropyridine, affect the properties of the resulting polyimides?
A2: The research demonstrates that incorporating a pyridine ring, originating from the 2-Chloro-3-methyl-5-nitropyridine derivative, significantly influences the thermal and mechanical properties of the resulting polyimides []. The synthesized polyimide films exhibited good thermal stability, with glass transition temperatures (Tg) ranging from 236-300°C and high degradation temperatures. Additionally, they possessed desirable mechanical properties, including tensile strength ranging from 72-90MPa. This suggests that the presence of the pyridine ring contributes to the robust nature and high-temperature performance of these polymers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















